1-(4-Amino-2-methoxyphenyl)ethanone
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Overview
Description
1-(4-Amino-2-methoxyphenyl)ethanone, also known by its IUPAC name, is a compound with the molecular formula C9H11NO2. It is characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the phenyl ring, with an ethanone group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Amino-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-(4-Amino-2-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(2-Amino-4-methoxyphenyl)ethanone: Similar structure but with different positional isomers.
2-Methoxyphenyl isocyanate: Used for different applications but shares the methoxyphenyl group.
4-Methoxyphenethyl alcohol: Another compound with a methoxyphenyl group but different functional groups
Uniqueness: 1-(4-Amino-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups, along with the ethanone moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(4-amino-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSESDZHLGIIHPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612224 |
Source
|
Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-18-3 |
Source
|
Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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